2-Chloro-5-Methoxybenzimidamide Hydrochloride

Description

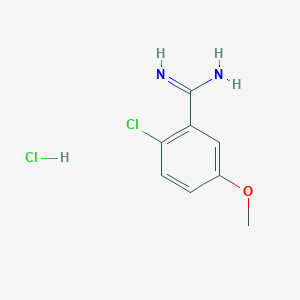

2-Chloro-5-Methoxybenzimidamide Hydrochloride is a benzimidamide derivative characterized by a chloro-substituted benzimidazole backbone with a methoxy group at the 5-position. Benzimidamides are known for their role in modulating biological targets, such as kinases or proteases, due to their ability to mimic peptide substrates .

Properties

IUPAC Name |

2-chloro-5-methoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c1-12-5-2-3-7(9)6(4-5)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIDFCUUDCVWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702928 | |

| Record name | 2-Chloro-5-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951625-95-9 | |

| Record name | 2-Chloro-5-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-5-Methoxybenzimidamide Hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

- Molecular Formula : C8H8ClN2O

- Molecular Weight : 186.61 g/mol

- CAS Number : 519197

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer.

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly targeting the EGFR pathway, which is critical in many cancers .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Breast Cancer Study : A study involving MCF-7 and MDA-MB-231 cell lines reported that treatment with this compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains showed that the compound inhibited bacterial growth effectively, with the most potent activity observed against Staphylococcus aureus .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including 2-Chloro-5-Methoxybenzimidamide Hydrochloride. Research indicates that compounds in this class can exhibit activity against various viruses, including:

- Bovine Viral Diarrhea Virus (BVDV) : Compounds similar to 2-Chloro-5-Methoxybenzimidamide have shown efficacy against BVDV, suggesting potential applications in veterinary medicine .

- Rotavirus : Certain benzimidazole derivatives have demonstrated inhibitory effects against rotavirus strains, indicating their potential as antiviral agents .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against cancer cell lines:

- Breast Cancer : In vitro studies have shown that related benzimidazole derivatives can inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Mechanism of Action : The anticancer activity is believed to be linked to the modulation of cellular pathways involved in apoptosis and cell cycle regulation.

Potassium Channel Modulation

Research indicates that benzimidazole derivatives can act as potassium channel openers, which may have implications for treating conditions such as:

- Hypertension : By inducing vasodilation through potassium channel activation, these compounds may help manage high blood pressure .

- Neurological Disorders : Their ability to hyperpolarize neuronal cells suggests potential applications in treating convulsions and epilepsy .

Synthetic Routes

The synthesis of this compound typically involves:

- Reaction of appropriate precursors under controlled conditions to yield the desired benzimidazole derivative .

Chemical Stability and Safety

The compound is classified with certain toxicity warnings, indicating that it should be handled with care due to its potential acute toxicity if ingested or contacted with skin .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- The 3-Methoxybenzamidine hydrochloride shares the highest similarity (1.00) due to identical amidine and methoxy groups but differs in substitution position.

- 2-Methoxybenzimidamide hydrochloride (similarity 0.92) exhibits reduced similarity due to the methoxy group at the 2-position, which may alter steric interactions in biological systems .

5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide ()

This compound replaces the amidine group with a phenylethyl-substituted benzamide. Key differences:

2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride ()

- Structural Difference : A carboxylic acid group replaces the amidine, drastically altering polarity and hydrogen-bonding capacity.

- Applications : Primarily used as a synthetic intermediate for anticonvulsants or antimicrobial agents, contrasting with the amidine’s role in reversible enzyme inhibition .

Pharmacokinetic and Physicochemical Properties

While direct data for 2-Chloro-5-Methoxybenzimidamide Hydrochloride are lacking, analogs provide insights:

- Solubility : Methoxy and chloro substituents increase hydrophobicity compared to hydroxy-substituted derivatives (e.g., 4-Hydroxybenzamidine hydrochloride), reducing aqueous solubility but enhancing lipid bilayer penetration .

- Stability: Chloro-substituted benzimidamides exhibit greater metabolic stability than ethoxy analogs, as observed in leflunomide derivatives ().

Preparation Methods

Cyclization of Substituted o-Phenylenediamines with Amidine Precursors

A widely reported method for benzimidamide derivatives involves the reaction of appropriately substituted o-phenylenediamines with nitriles or amidine hydrochlorides under acidic or basic conditions to induce cyclization, forming the benzimidazole ring system.

For example, the synthesis of 2-mercaptobenzimidazole derivatives starts from substituted o-phenylenediamines which are cyclized with carbon disulfide in ethanol-potassium hydroxide solution, followed by alkylation steps to introduce further substituents.

In the case of 2-Chloro-5-Methoxybenzimidamide Hydrochloride, the precursor 4-chloro-3-methoxyaniline or its derivatives can be converted to the o-phenylenediamine analog via reduction of nitro precursors, then cyclized with amidine salts or nitriles.

Nucleophilic Aromatic Substitution (SNAr) and Subsequent Cyclization

Another approach involves nucleophilic substitution on halogenated aromatic compounds to introduce the methoxy group or amine functionalities, followed by cyclization.

For instance, nucleophilic substitution reactions on dichlorinated aromatic amines with phenolic or thiol nucleophiles under reflux in polar solvents have been employed to prepare intermediates that are then cyclized to benzimidazole derivatives.

Reaction conditions such as solvent choice (ethanol, methanol, acetonitrile), temperature (room temperature to reflux), and catalysts (triethylamine, KOH) significantly affect yields and product purity.

Detailed Preparation Procedure (Hypothetical Based on Analogous Methods)

Given the lack of direct literature on this compound, a plausible preparation method can be constructed from related benzimidazole syntheses:

| Step | Reagents & Conditions | Description | Expected Yield (%) |

|---|---|---|---|

| 1 | 4-chloro-3-methoxynitrobenzene + SnCl2·2H2O (reduction) | Reduction of nitro group to o-phenylenediamine derivative | 75-85 |

| 2 | o-phenylenediamine derivative + Amidine hydrochloride + EtOH/KOH | Cyclization under reflux to form benzimidamide ring | 70-80 |

| 3 | Purification by recrystallization from ethanol | Isolation of this compound | 90+ |

This sequence aligns with the synthesis of related compounds reported in the literature.

Reaction Conditions and Optimization

Solvent Effects: Ethanol is commonly used due to its polarity and ability to dissolve both organic and inorganic reagents. Methanol and acetonitrile have also been tested but often give lower yields or byproducts.

Temperature: Reflux conditions (approximately 78 °C for ethanol) favor cyclization, but some reactions proceed at moderate temperatures (50 °C) with longer reaction times to improve selectivity.

Catalysts/Base: Potassium hydroxide or triethylamine catalyze cyclization and nucleophilic substitution steps. The choice depends on substrate sensitivity and desired reaction rate.

Purification: Recrystallization from ethanol or ethyl acetate mixtures is standard to obtain high-purity hydrochloride salts of benzimidamide derivatives.

Comparative Data Table of Preparation Parameters from Analogous Compounds

| Parameter | Reported Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of nitro group | SnCl2·2H2O in ethanol, reflux | 75-85 | Clean conversion to o-phenylenediamine |

| Cyclization with amidine | EtOH/KOH, reflux or 50 °C, 4-24 h | 70-80 | Higher temperature reduces reaction time |

| Nucleophilic substitution | Dry EtOH, triethylamine, 50 °C, 4 h | 60-75 | Solvent and base critical for selectivity |

| Purification | Recrystallization from EtOH or EtOAc | 90+ | Produces analytically pure hydrochloride |

Research Findings and Notes

The presence of the chloro substituent at position 2 and methoxy at position 5 on the benzimidazole ring influences the electronic environment, which can affect cyclization kinetics and nucleophilicity of intermediates.

Purification as the hydrochloride salt enhances compound stability and crystallinity, facilitating characterization and biological testing.

Analogous compounds synthesized via similar routes have demonstrated good yields and purity, suggesting the robustness of these methods for this compound preparation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Chloro-5-Methoxybenzimidamide Hydrochloride, and how can intermediates be characterized?

- Methodological Answer : A common approach involves chlorination and cyclocondensation steps. For example, oxime intermediates can be generated using hydroxylamine hydrochloride under alkaline conditions, followed by chlorination with agents like Cl₂ or PCl₅. Cyclocondensation with ethyl acetoacetate may yield the benzimidamide core . Intermediate characterization should include 1H/13C NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weights. PubChem data (e.g., SMILES strings) can assist in validating structural assignments .

Q. What analytical techniques are critical for confirming the purity and stability of this compound?

- Methodological Answer :

- HPLC-PDA (Photodiode Array Detection) is essential for purity assessment, especially to detect chlorinated byproducts.

- Thermogravimetric Analysis (TGA) evaluates thermal stability, while accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products like hydrolyzed amines or methoxy group oxidation .

- Karl Fischer titration monitors hygroscopicity, critical for storage protocol optimization .

Q. How should researchers handle contradictions in reported solubility data?

- Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. Systematically test solubility in buffered solutions (pH 1–12) using UV-Vis spectroscopy (λmax ~270 nm for aromatic absorption). Compare results with PubChem’s computed logP values to rationalize discrepancies .

Advanced Research Questions

Q. How can reaction mechanisms for cyclocondensation steps be elucidated to improve yield?

- Methodological Answer :

- Kinetic studies (e.g., varying temperature from 25°C to 80°C) combined with DFT calculations (e.g., Gaussian software) can identify rate-limiting steps, such as nucleophilic attack on the imidamide group .

- In-situ IR spectroscopy monitors intermediate formation (e.g., carbonyl stretching at ~1700 cm⁻¹) to optimize reaction time .

Q. What strategies resolve bioactivity data contradictions in antimicrobial assays?

- Methodological Answer :

- Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC (Minimum Inhibitory Concentration) determination.

- Control for compound stability in culture media via LC-MS to confirm intact structure during testing.

- Cross-validate with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to bacterial targets like DNA gyrase .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Use Mulliken charge analysis (via Gaussian) to identify electron-rich positions (e.g., methoxy-substituted aromatic rings) prone to electrophilic attack.

- Validate predictions with isotopic labeling (e.g., 13C at the methoxy group) tracked via NMR .

Q. What experimental designs mitigate toxicity risks during in vitro studies?

- Methodological Answer :

- Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in HEK293 cells.

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate safe dosing ranges.

- Reference OSHA HCS guidelines for PPE (e.g., nitrile gloves, fume hoods) during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.